Product packaging for hemoglobin Tunis(Cat. No.:CAS No. 114752-94-2)

hemoglobin Tunis

Cat. No.: B1167832
CAS No.: 114752-94-2
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Description

Hemoglobin Tunis is a variant of human hemoglobin intended for research use only. Hemoglobin is the primary oxygen-carrying metalloprotein in red blood cells, composed of a tetramer of two alpha and two beta globin subunits, each associated with a heme group containing ferrous iron . This structure allows for cooperative oxygen binding and transport from the lungs to peripheral tissues, a process regulated by allosteric effectors like 2,3-bisphosphoglycerate (2,3-BPG) . Research on specific hemoglobin variants, such as this compound, provides critical insights into structure-function relationships, oxygen affinity alterations, and molecular mechanisms underlying hemoglobinopathies . Studies utilizing this reagent can explore its potential impact on hematological parameters, stability, and its role as a model in biochemical, physiological, and therapeutic research. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

114752-94-2

Molecular Formula

C21H29Cl2N3O2

Synonyms

hemoglobin Tunis

Origin of Product

United States

Historical and Scientific Delineation of Hemoglobin Tunis Hb Tunis

Chronology of the Initial Discovery and Characterization of Hb Tunis

Hemoglobin Tunis was first identified in 1988 during a routine hematological investigation of a 9-year-old Tunisian boy. researchgate.nettandfonline.comnih.gov The discovery was made through isoelectric focusing, a technique that separates molecules based on their electric charge. tandfonline.comnih.govpsu.edu Standard electrophoretic methods failed to detect this variant. tandfonline.comnih.gov

Initial characterization of Hb Tunis revealed it to be a silent hemoglobin variant, meaning it does not produce any clinical symptoms. tandfonline.comnih.govpsu.edu Further studies showed that it has normal stability, expression, and oxygen affinity. tandfonline.comnih.gov The variant was identified as a substitution in the beta-globin chain, specifically at position 124, where proline is replaced by serine. tandfonline.comnih.govpsu.edu This was determined through chemical analysis, including high-performance liquid chromatography (HPLC) and amino acid sequencing. researchgate.nettandfonline.com

Original Designation and Nomenclature

The newly discovered hemoglobin variant was named Hb Tunis, following the standard practice of naming hemoglobin variants after the locality of their discovery or the origin of the person in whom they were first found. tandfonline.comnih.govwho.int Its full scientific designation is Hb Tunis [β124(H2)Pro→Ser]. tandfonline.compsu.edu This nomenclature precisely describes the alteration: in the beta-globin chain (β), at position 124 (which corresponds to the H2 helix), the amino acid proline (Pro) has been substituted by serine (Ser). tandfonline.compsu.edu

Subsequent Documentation and Geographical Spreading of Hb Tunis

Following its initial discovery in Tunisia, this compound has been identified in other populations. psu.eduresearchgate.net A notable subsequent finding was the first reported case of heterozygous Hb Tunis in Turkey, discovered during a premarital screening program. psu.eduresearchgate.netpau.edu.tr This finding suggests a potential historical genetic link, possibly related to population movements between Tunisia and Turkey. psu.edu

The prevalence of hemoglobinopathies, including rare variants like Hb Tunis, is relatively high in Tunisia and other North African countries. nih.govnih.govresearchgate.net This is attributed to the region's history as a crossroads of civilizations, leading to a diverse genetic landscape. researchgate.netresearchgate.net Screening programs in Tunisia have been instrumental in identifying various hemoglobin variants and understanding their distribution across the country. nih.govresearchgate.netnih.gov

Interactive Data Table: Characteristics of this compound

CharacteristicFindingMethod of Discovery/AnalysisReference
Clinical Manifestation Silent (no clinical symptoms)Clinical Observation tandfonline.comnih.govpsu.edu
Molecular Change β124(H2) Proline → SerineDNA Sequencing, Amino Acid Analysis tandfonline.comnih.govpsu.edu
Stability NormalIsopropanol (B130326) Test researchgate.nettandfonline.comnih.gov
Oxygen Affinity NormalMeasurement of p50 researchgate.nettandfonline.comnih.gov
Detection Isoelectric Focusing, HPLCLaboratory Analysis tandfonline.comnih.govpsu.edu
Initial Discovery 1988 in a Tunisian childRoutine Hematological Investigation researchgate.nettandfonline.comnih.gov

Interactive Data Table: Geographical Findings of this compound

LocationYear of First ReportContext of DiscoveryReference
Tunisia 1988Routine hematological investigation researchgate.nettandfonline.comnih.gov
Turkey 2010Premarital screening program psu.eduresearchgate.netpau.edu.tr

Molecular Genetic Architecture of Hemoglobin Tunis

Gene Locus and Chromosomal Localization of the Beta-Globin Gene (HBB)

The human beta-globin gene (HBB) is located within a cluster of globin genes on the short arm of chromosome 11. Specifically, the HBB gene resides at position 11p15.5. wikipedia.orgensembl.orgmedlineplus.gov This locus, known as the beta-globin locus, spans approximately 70 kilobases and contains several beta-like globin genes (epsilon, gamma-G, gamma-A, delta, and beta) that are expressed at different developmental stages. wikipedia.orgwikipedia.org The expression of these genes is tightly regulated by a locus control region (LCR) situated upstream of the gene cluster. wikipedia.orgwikipedia.orggenecards.org

Specific Nucleotide and Amino Acid Mutation

Hemoglobin Tunis is defined by a precise point mutation within the HBB gene. psu.edu

Codon 124 (H2) Beta-Globin Gene Mutation (CCA→TCA)

The mutation responsible for this compound occurs at codon 124 of the beta-globin gene. At the nucleotide level, this involves a transversion where the normal codon CCA is replaced by TCA. psu.eduresearchgate.net This specific nucleotide change is located in exon 3 of the beta-globin gene. psu.eduresearchgate.net

Proline to Serine (Pro→Ser) Substitution at Position 124

The CCA→TCA nucleotide substitution at codon 124 results in a change in the encoded amino acid. The normal codon CCA specifies the amino acid Proline (Pro). The mutated codon TCA specifies the amino acid Serine (Ser). psu.eduresearchgate.net Therefore, the this compound variant is characterized by the substitution of Proline by Serine at the 124th position of the beta-globin chain. nih.govdnai.orgpsu.eduresearchgate.net This position is within the H helix (specifically, position H2) of the beta-globin protein. nih.govpsu.eduresearchgate.net

Inheritance Patterns of the Hb Tunis Allele

This compound is considered an inherited hemoglobin variant. Studies have indicated that the Hb Tunis allele follows an autosomal co-dominant pattern of inheritance, typical of most structural hemoglobin variants. mjhid.org Individuals heterozygous for the Hb Tunis allele (carrying one normal HBB allele and one Hb Tunis allele) produce both normal hemoglobin A and this compound. nih.govresearchgate.net While the clinical implications in homozygous individuals or those with compound heterozygosity for other beta-globin disorders are not extensively documented, the heterozygous state is generally asymptomatic. nih.govdnai.orgpsu.edu

Relationship to Other Known Beta-Globin Gene Variants

This compound is one of many known variants affecting the beta-globin chain, which can arise from various mutations in the HBB gene. dnai.orgwikipedia.org The HBB gene is a hotspot for mutations, with numerous variants identified worldwide, leading to a spectrum of conditions ranging from asymptomatic traits to severe disorders like sickle cell disease and beta-thalassemia. wikipedia.orgmedlineplus.govscispace.com

Several other hemoglobin variants have been described at the same codon 124 of the beta-globin chain, highlighting this position as susceptible to mutation. These include Hemoglobin Khartoum (Pro to Arginine substitution) and Hemoglobin Ty Gard (Pro to Glutamine substitution). dnai.org While these variants affect the same amino acid position, the specific nucleotide changes and resulting amino acid substitutions are distinct from this compound, and they may have different functional consequences and clinical presentations. dnai.org this compound is often found in individuals of Tunisian origin, reflecting the diverse genetic landscape of hemoglobinopathies in the region, which is influenced by historical population movements. psu.eduresearchgate.netresearchgate.net

Molecular Characterization and Biophysical Implications of Hemoglobin Tunis

Structural Consequences of the β124(H2) Pro→Ser Mutation

Hb Tunis results from a missense mutation at codon 124 of the beta-globin gene, leading to the substitution of a proline residue by a serine residue at position 124 in the beta-globin chain. psu.edu This is denoted as β124(H2) Pro→Ser. researchgate.netnih.govpsu.edu Proline is an imino acid that introduces kinks in protein structures and cannot donate a hydrogen bond for stabilization. psu.edu Serine, on the other hand, is a neutral polar amino acid that tends to be located on the protein surface. psu.edu

Protein Stability Assessment of Hb Tunis

Studies on Hb Tunis have indicated that this variant exhibits normal protein stability. researchgate.netpsu.edupau.edu.tr This was assessed using methods such as the isopropanol (B130326) test. researchgate.net The normal stability of Hb Tunis is consistent with its classification as a silent hemoglobin variant, as unstable hemoglobin variants often lead to precipitation and hemolytic anemia. dynamed.comresearchgate.net

Oxygen Binding and Release Kinetics of Hb Tunis

Hb Tunis has been reported to have normal oxygen affinity. researchgate.netpsu.edupau.edu.tr Oxygen binding to hemoglobin is a cooperative process where the binding of one oxygen molecule increases the affinity of the remaining sites. youtube.comtutorchase.comcsun.edu This is reflected in a sigmoidal oxygen dissociation curve. csun.edu The normal oxygen affinity of Hb Tunis suggests that the β124(H2) Pro→Ser mutation does not significantly alter the cooperative binding of oxygen or the transition between the tense (T) and relaxed (R) states of the hemoglobin molecule. csun.edu

Classification of Hb Tunis as a Silent Hemoglobin Variant

Hb Tunis is classified as a silent hemoglobin variant. researchgate.netnih.govresearchgate.net This classification is based on its lack of detectable clinical symptoms and minimal or no abnormalities in standard hematological parameters. researchgate.netpsu.edupau.edu.tr Silent variants are often not identified by conventional electrophoretic methods but can be detected by techniques such as isoelectric focusing (IEF) or high-performance liquid chromatography (HPLC). researchgate.netpsu.edupau.edu.trresearchgate.netresearchgate.netwikipedia.org The slightly altered chromatographic behavior observed with serine presence contributes to its detection by HPLC. researchgate.netpsu.edu The term "silent" refers to the absence of clinical manifestations, despite the presence of a structural alteration in the hemoglobin molecule. who.int

Theoretical Models and Simulations of Hb Tunis Molecular Dynamics

While the provided search results discuss theoretical models and molecular dynamics simulations in the context of hemoglobin in general elifesciences.orgelifesciences.orgbiorxiv.org and other protein variants mdpi.comnih.govnih.gov, there is no specific information available regarding theoretical models or molecular dynamics simulations specifically applied to Hemoglobin Tunis. Studies on other hemoglobin variants and proteins utilize tools like Swiss-PdbViewer, DynaMut, CUPSAT, I-Mutant, and MUpro for predicting stability changes and performing structural modeling and simulations. mdpi.comnih.govnih.gov The application of such computational methods to Hb Tunis could potentially provide more detailed insights into the subtle structural and dynamic effects of the β124(H2) Pro→Ser mutation that are not apparent from experimental observations alone.

Data Tables

Based on the provided information, a summary of the key characteristics of this compound can be presented in a table:

CharacteristicObservation in Hb TunisReference(s)
Mutationβ124(H2) Pro→Ser (C-to-T at codon 124) researchgate.netnih.govpsu.edu
Electrophoretic MobilitySimilar to Hb A by standard methods researchgate.netpsu.edupau.edu.tr
Isoelectric Focusing (IEF)Moves slightly ahead of Hb A researchgate.netpsu.edupau.edu.tr
HPLC AnalysisDouble peak at Hb A window, slightly slower than Hb A psu.edu
Protein StabilityNormal researchgate.netpsu.edupau.edu.trresearchgate.net
Oxygen AffinityNormal researchgate.netpsu.edupau.edu.trresearchgate.net
Clinical SymptomsNone researchgate.netnih.govpsu.edupau.edu.tr
ClassificationSilent Hemoglobin Variant researchgate.netnih.govresearchgate.netwho.int

Epidemiology and Population Genetics of Hemoglobin Tunis

Geographic Distribution and Documented Occurrences of Hb Tunis

The geographic spread of a specific hemoglobin variant is often linked to the history of the population in which it originated.

Hemoglobin Tunis was first identified and reported in Tunisia in 1988 tjh.com.tr. While comprehensive prevalence rates for this specific rare variant are not widely documented, Tunisia has a notable background prevalence of hemoglobinopathies in general. Systematic surveys have shown an average carrier prevalence for all hemoglobinopathies of 4.48%, with rates reaching as high as 12.5% in certain regions researchgate.netnih.govresearchgate.net. The Tunisian population has a native Berber background but has experienced significant genetic influx from various historical migrations, including those of Phoenicians, Romans, Vandals, Arabs, and Ottomans, creating a complex genetic landscape researchgate.net. This history, combined with high rates of consanguinity, contributes to the expression of rare recessive genetic disorders researchgate.net.

While primarily associated with Tunisia, this compound has been identified in other populations, highlighting historical or modern migratory links. A notable instance was the first-time discovery of a heterozygous case of Hb Tunis in Turkey tjh.com.trresearchgate.net. This case was identified during a premarital screening program in Denizli researchgate.net. The identification was made using high-performance liquid chromatography (HPLC) and confirmed with DNA sequencing tjh.com.trresearchgate.net. The presence of Hb Tunis in Turkey is considered a recent finding, adding to the more than 80 abnormal hemoglobin forms reported in the Turkish population researchgate.net. Such occurrences outside the region of origin underscore the importance of comprehensive screening programs in genetically diverse populations.

Methodologies for Estimating Variant Prevalence in Populations

Estimating the prevalence of hemoglobin variants like Hb Tunis requires a multi-step approach, moving from broad population screening to specific molecular confirmation.

The process typically begins with a complete blood count (CBC) to identify abnormalities like anemia or microcytosis researchgate.net. This is followed by more specific screening techniques. Cation-exchange high-performance liquid chromatography (CE-HPLC) is a widely used method for its superior resolution, rapid assay time, and accurate quantification of hemoglobin fractions nih.gov. Capillary electrophoresis is another effective screening tool nih.gov.

However, some variants, including Hb Tunis, are difficult to identify with certain standard methods. For instance, it cannot be distinguished by standard hemoglobin electrophoresis because it has a similar mobility to the normal Hemoglobin A (Hb A) tjh.com.trresearchgate.net. Isoelectric focusing, a higher-resolution electrophoretic technique, can differentiate Hb Tunis, showing it moving slightly ahead of Hb A tjh.com.tr.

For definitive identification and confirmation, especially for rare variants or in cases of unusual findings from screening methods, molecular analysis is essential nih.gov. DNA sequencing of the globin genes provides the precise location and nature of the mutation, confirming the variant's identity tjh.com.trresearchgate.net.

Table 1: Methodologies for Hemoglobin Variant Analysis

Method Purpose Notes
Automated Hematology Analyzers Initial screening for red blood cell abnormalities (e.g., anemia). Provides general indicators but not specific variant identification jscimedcentral.com.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of different hemoglobin fractions. An ideal and widely used methodology for routine screening nih.gov.
Capillary Electrophoresis Separation of hemoglobin fractions based on charge and size. An effective method for screening and detection nih.gov.
Isoelectric Focusing (IEF) High-resolution electrophoresis to separate proteins based on their isoelectric point. Can distinguish Hb Tunis from Hb A, which standard electrophoresis cannot tjh.com.trresearchgate.net.

| DNA Sequencing | Molecular analysis of the globin genes. | The gold standard for confirming the exact mutation and definitively identifying rare variants researchgate.netresearchgate.net. |

Anthropological and Historical Factors Influencing the Dissemination of Hemoglobin Variants in North Africa

The genetic makeup of North African populations is a complex tapestry woven from millennia of migrations, invasions, and deep-seated cultural practices that have collectively shaped the distribution of genetic variants.

North Africa has long been a crossroads of civilizations, resulting in a heterogeneous genetic structure wikipedia.org. The region's population history includes multiple layers of gene flow. An ancient "back-to-Africa" migration from the Near East over 12,000 years ago established a foundational genetic component nih.govsemanticscholar.org.

Throughout recorded history, numerous groups have left their genetic mark. Phoenician settlers established coastal colonies, followed by Romans and Vandals researchgate.netwikipedia.org. The Arab conquests in the 7th century AD and subsequent migrations from the Arabian Peninsula significantly remodeled the genetic structure of the Maghreb wikipedia.org. Later, the Ottoman Empire's influence and the trans-Saharan slave trade introduced further genetic diversity from the Near East and sub-Saharan Africa, respectively researchgate.netwikipedia.org. This continuous process of population admixture created a diverse gene pool, facilitating the introduction and spread of various genetic traits, including hemoglobin variants.

A defining demographic feature of North Africa is the high rate of consanguineous and endogamous marriages annualreviews.orgnih.gov. Consanguinity, or marriage between relatives, is a deeply rooted cultural practice, with rates in Arab countries estimated to be between 20% and 50% nih.gov. In Tunisia, studies have shown consanguinity rates of around 57% in families with genetic disorders, with first-cousin unions being the most common form nih.gov. A study in Northern Morocco found that among parents of children with hemoglobinopathies, the consanguinity rate was 50.25%, significantly higher than the 29.67% in the general population nih.govcarta-evidence.orgresearchgate.net.

Endogamy, the practice of marrying within a specific tribe, clan, or social group, further reduces genetic diversity within subpopulations nih.gov. The primary biological consequence of these practices is an increase in homozygosity. This raises the probability that offspring will inherit two copies of the same recessive allele from a common ancestor, leading to a significantly higher incidence of autosomal recessive genetic diseases, such as hemoglobinopathies nih.govcarta-evidence.orgoup.com. This cultural factor plays a substantial role in maintaining and increasing the prevalence of rare genetic variants within specific communities.

Table 2: Reported Rates of Consanguinity in North African Populations

Country/Region Consanguinity Rate in General Population (%) Rate in Families with Hemoglobinopathies (%) Most Common Union
Tunisia 32% (general), up to 60% in rural areas nih.gov 55% (in a sickle cell cohort) nih.gov; 57.3% (in a cohort with genetic diseases) nih.gov First Cousins nih.gov
Northern Morocco 29.67% 50.25% First Cousins nih.govcarta-evidence.org
Egypt 68% Not Specified Not Specified nih.gov
Algeria 34% Not Specified Not Specified researchgate.net

| Mauritania | 47.2% | Not Specified | Not Specified researchgate.net |

Genetic Heterogeneity of Hemoglobinopathies in Tunisia

The spectrum of hemoglobin disorders in Tunisia is broad and includes both alpha- and beta-thalassemias, as well as various structural hemoglobin variants. scispace.com The most frequently encountered hemoglobin abnormalities are β-thalassemia, with a carrier prevalence of 2.21%, and sickle cell trait (Hemoglobin S), with a prevalence of 1.89%. researchgate.net Molecular studies have identified a wide array of mutations within the β-globin gene in the Tunisian population, indicating considerable molecular heterogeneity. research-nexus.net

Within this context of diverse hemoglobin variants, rare and "silent" variants have also been identified. This compound is one such variant, discovered during a routine hematological investigation of a child from Tunis. research-nexus.netresearchgate.net It is characterized by a substitution of proline with serine at position 124 of the β-globin chain (β124 Pro→Ser). research-nexus.netresearchgate.net This variant is considered silent because it does not produce any clinical symptoms and has normal stability, expression, and oxygen affinity. research-nexus.netresearchgate.net Its detection was possible through advanced techniques like isoelectric focusing and high-performance liquid chromatography (HPLC), as it is not identifiable by conventional electrophoretic methods. research-nexus.netresearchgate.net

The discovery of this compound highlights the importance of comprehensive screening methods in populations with high genetic diversity to identify rare variants that might otherwise go undetected. research-nexus.net In addition to this compound, other rare variants have been reported in the Tunisian population, such as this compound-Bizerte, which is an α-chain variant. researchgate.nettridhascholars.org

Below is an interactive data table summarizing the prevalence of major hemoglobinopathies in Tunisia, which provides a context for the genetic landscape in which this compound was identified.

HemoglobinopathyCarrier PrevalenceRegional Prevalence
All Hemoglobinopathies4.48%Up to 12.5%
β-thalassemia2.21%
Sickle Cell Trait (HbS)1.89%

This table is based on general population screening data in Tunisia and does not reflect the specific prevalence of this compound, for which epidemiological data is not available.

Advanced Methodologies for the Detection and Characterization of Hemoglobin Tunis

Chromatographic Techniques for Hemoglobin Variant Separation

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used automated method for the separation and quantification of hemoglobin fractions. pediatriconcall.com Cation-exchange HPLC, in particular, has proven effective in detecting Hb Tunis. psu.eduresearchgate.net The technique separates different hemoglobins (B146990) based on their interaction with a charged stationary phase. pediatriconcall.com

In a study of a heterozygous individual, HPLC analysis successfully quantified the proportions of the different hemoglobins, demonstrating the method's precision. While HPLC provides a strong presumptive identification, it is important to note that other rare variants may have similar retention times. nih.gov Therefore, results from HPLC, especially for uncommon variants, necessitate confirmation by a definitive method. psu.edunih.gov

Table 1: HPLC Findings for a Heterozygous Hb Tunis Carrier

Hemoglobin FractionPercentage ReportedRetention Characteristic
Hb X (Hb Tunis)48.84%Appears as a slightly slower peak in the HbA window
Hb A045.71%Normal adult hemoglobin peak
Hb A23.09%Within normal range
Hb A1c2.36%Within normal range

Data sourced from a case report on the first observation of Hb Tunis in Turkey. psu.edu

Electrophoretic Methodologies

Standard hemoglobin electrophoresis, performed on cellulose (B213188) acetate (B1210297) at an alkaline pH (8.2-8.6) or on citrate (B86180) agar (B569324) at an acid pH (6.0-6.2), is a foundational technique in hemoglobinopathy screening. helena.commedscape.com However, these methods are unable to detect Hemoglobin Tunis. psu.eduresearchgate.netresearchgate.net

The separation in these techniques is based on the net electrical charge of the hemoglobin molecule, which dictates its migration in an electric field. The amino acid substitution in Hb Tunis (proline to serine) does not result in a change in the net charge. researchgate.netresearchgate.net Consequently, Hb Tunis has a similar electrophoretic mobility to HbA and is not resolved as a separate band, making it indistinguishable from normal hemoglobin with these methods. psu.eduresearchgate.net This limitation underscores the need for higher-resolution techniques when a silent variant is suspected. helena.comsynabs.be

Isoelectric focusing (IEF) is a high-resolution electrophoretic technique that separates proteins based on their isoelectric point (pI)—the specific pH at which they have no net electrical charge. dominican.edu It was through IEF that this compound was first discovered. researchgate.netresearchgate.nettandfonline.com

Unlike standard electrophoresis, IEF can resolve proteins with very subtle differences in their pI. The substitution of proline for serine in Hb Tunis results in a slight difference in the molecule's isoelectric point. researchgate.netresearchgate.net This allows IEF to separate Hb Tunis from HbA, where it appears as a distinct band moving slightly faster than (anodal to) HbA. psu.eduresearchgate.net The superior resolution of IEF makes it an essential tool for the initial detection of electrophoretically silent variants that might otherwise be missed. dominican.edunih.gov

Table 2: Comparative Analysis of Methodologies for Hb Tunis Detection

MethodologyPrincipleAbility to Detect Hb TunisFinding
Standard Electrophoresis Separation by net charge at a fixed pH. helena.comNoCo-migrates with HbA. psu.eduresearchgate.net
Isoelectric Focusing (IEF) Separation by isoelectric point (pI) in a pH gradient. dominican.eduYesDetected as a slightly faster-moving band compared to HbA. psu.eduresearchgate.netresearchgate.net
HPLC Separation by chromatographic interaction. pediatriconcall.comYesAppears as a distinct peak near the HbA peak. psu.edu
DNA Sequencing Analysis of the nucleotide sequence of the globin gene. who.intYes (Definitive)Confirms the specific mutation: β-globin codon 124 (CCA→TCA). psu.edu

Molecular Genetic Approaches for Definitive Identification

While protein analysis methods like HPLC and IEF are critical for detection, the definitive identification and characterization of this compound require molecular genetic analysis. psu.eduresearchgate.net These techniques analyze the globin genes at the DNA level to pinpoint the exact mutation.

The primary method used is DNA sequencing of the β-globin gene (HBB). psu.eduwho.int This process involves amplifying the relevant sections of the gene using the polymerase chain reaction (PCR) and then determining the precise order of the nucleotides. nih.gov For Hb Tunis, DNA sequencing reveals a single point mutation at codon 124 of the HBB gene. psu.edu Specifically, a cytosine (C) is replaced by a thymine (B56734) (T), changing the DNA codon from CCA to TCA. psu.eduresearchgate.net This nucleotide substitution results in the corresponding amino acid change from proline to serine at position 124 of the β-globin protein. psu.eduresearchgate.net

Molecular analysis provides an unambiguous confirmation of the variant's identity, distinguishing it from all other hemoglobin variants. This level of certainty is essential for accurate genetic counseling, family studies, and understanding the prevalence and migration of specific gene pools. psu.eduresearchgate.net

Polymerase Chain Reaction (PCR)-Based Assays

Polymerase Chain Reaction (PCR) is a foundational technique in molecular diagnostics, enabling the amplification of specific DNA sequences. For the detection of this compound, PCR is employed to amplify the region of the β-globin (HBB) gene that contains the mutation.

The mutation responsible for this compound is a substitution at codon 124 of the β-globin gene, where a proline is replaced by a serine (Pro→Ser). researchgate.netresearchgate.netpsu.edu This corresponds to a C→T substitution in the DNA sequence (HBB:c.373C>T). researchgate.net PCR-based assays are the initial step in the molecular diagnosis of this variant, generating a sufficient quantity of the target DNA for subsequent analysis.

While specific primer sequences for the amplification of the HBB gene for this compound detection are not always detailed in every study, general primers for the amplification of the entire HBB gene or its exons are commonly used. walshmedicalmedia.comoup.comtandfonline.com The selection of primers is critical to ensure the specific amplification of the β-globin gene region of interest.

Table 1: Illustrative Example of PCR Primers for β-Globin Gene Amplification

Primer Name Sequence (5' to 3') Target Region Amplicon Size (bp) Reference
P1 (forward) CTTAGAGGTTCATTGAATCACGGCTGTCATCACTTAGAC HBB Gene Variable walshmedicalmedia.com
P2 (reverse) TATGACATATTTCGGATCGCCTCCCCTTCCTATGACATGA HBB Gene Variable walshmedicalmedia.com
HBB-F TGGAGCCACACCCTAGG HBB Gene Exons Variable tandfonline.com
HBB-R TGAAGTTCTCAGGATCCACGT HBB Gene Exons Variable tandfonline.com

Note: This table provides examples of primers used for amplifying the HBB gene; specific primers for every diagnostic scenario may vary.

The successful amplification of the target DNA segment is typically confirmed by agarose (B213101) gel electrophoresis before proceeding to more specific analytical methods. oup.com

Direct DNA Sequencing for Mutation Confirmation

Direct DNA sequencing, often referred to as the "gold standard" in molecular diagnostics, provides the definitive confirmation of a genetic mutation. mdpi.com For this compound, sequencing of the amplified PCR product from the β-globin gene is performed to identify the precise nucleotide change.

The sequencing results for a heterozygous carrier of this compound would reveal a double peak at the location of the mutation in the sequence chromatogram, indicating the presence of both the normal and the mutated allele. biorxiv.orgunt.edu Specifically, at codon 124, the analysis would show both a cytosine (C) from the normal allele and a thymine (T) from the this compound allele. researchgate.netpsu.edu

Table 2: Research Findings from Direct DNA Sequencing of this compound

Finding Description Reference
Mutation A substitution of Proline to Serine at codon 124 of the β-globin chain. researchgate.netresearchgate.netpsu.edu
Genetic Change A point mutation at exon 3 of the HBB gene, specifically CCA > TCA. psu.edu
Nomenclature HBB:c.373C>T researchgate.net
Confirmation DNA sequencing confirms the presence of the heterozygous mutation. researchgate.netresearchgate.net

The clarity and accuracy of the sequencing chromatogram are paramount for the correct interpretation of the genetic variant. biorxiv.org

Other Molecular Techniques (e.g., ARMS-PCR, DGGE, RFLP)

In addition to direct sequencing, other molecular techniques can be employed for the detection of known mutations like this compound, often in a screening capacity. These methods are particularly useful in regions with a high prevalence of specific hemoglobinopathies. walshmedicalmedia.comnih.govnih.govaphl.org

Amplification Refractory Mutation System (ARMS)-PCR: This technique, also known as allele-specific PCR, uses primers designed to be specific for either the normal or the mutant allele. The presence or absence of a PCR product indicates the genotype of the individual. While highly effective for known mutations, specific ARMS primers for this compound are not commonly documented in the literature, though the methodology is widely used for other hemoglobin variants in Tunisia. walshmedicalmedia.comhaematologica.orgjle.comjle.com

Denaturing Gradient Gel Electrophoresis (DGGE): DGGE separates DNA fragments based on their melting characteristics, which are altered by single nucleotide differences. DNA fragments with different sequences will denature at different points in a gradient of denaturing agents, resulting in different migration patterns on the gel. This technique has been used in Tunisia for screening β-thalassemia mutations. mlo-online.commlo-online.com

Restriction Fragment Length Polymorphism (RFLP): RFLP analysis relies on the principle that a mutation can create or abolish a recognition site for a specific restriction enzyme. When the PCR-amplified DNA is digested with the enzyme, different fragment patterns are produced depending on the presence or absence of the mutation. A PCR-RFLP based assay was established for a novel α-thalassemia mutation in a Tunisian family, demonstrating the utility of this approach in the region. b-s-h.org.uk For this compound, a specific restriction enzyme that recognizes the sequence altered by the c.373C>T mutation would be required.

Table 3: Overview of Other Molecular Techniques for Hemoglobin Variant Detection

Technique Principle Application for this compound
ARMS-PCR Allele-specific primers amplify either the normal or mutant DNA sequence. Can be designed for rapid screening of the known HBB:c.373C>T mutation. haematologica.orgjle.com
DGGE Separates DNA fragments based on sequence-dependent melting properties in a denaturing gradient gel. Can be used to screen for variations in the HBB gene, including the region of the this compound mutation. mlo-online.commlo-online.com
RFLP A mutation alters a restriction enzyme recognition site, leading to different DNA fragment lengths after digestion. Theoretically applicable if the HBB:c.373C>T mutation creates or abolishes a unique restriction site. b-s-h.org.uknih.gov

These techniques, while powerful, often require confirmation by direct sequencing, especially for rare variants or in cases of new mutations. thalassaemia.org.cy

Development of Standardized Laboratory Protocols for Rare Variant Screening

The effective screening and diagnosis of rare hemoglobin variants like this compound are contingent upon the establishment of standardized laboratory protocols. The genetic heterogeneity of hemoglobinopathies, particularly in diverse populations such as those in North Africa, presents a significant challenge to the development of such standards. mdpi.comresearchgate.net

The development of standardized protocols involves several key considerations:

Tiered Testing Approach: A common strategy involves a multi-level approach, starting with initial screening methods like high-performance liquid chromatography (HPLC) or capillary electrophoresis, followed by more specific molecular tests for confirmation. mdpi.comnih.govcdc.gov

Comprehensive Mutation Databases: Laboratories must have access to and maintain comprehensive databases of known mutations to aid in the interpretation of results. mdpi.com

Quality Assurance: The implementation of robust quality control and quality assurance programs is essential to ensure the accuracy and reliability of test results. This includes participation in external quality assessment schemes and the use of certified reference materials. abacusdx.com

Adaptation to Local Needs: Screening protocols should be adapted to the specific spectrum of mutations prevalent in a given population. nih.gov In regions with high ethnic diversity, more comprehensive screening methods like DNA sequencing may be more cost-effective in the long run than targeted mutation analyses. researchgate.net

Guidelines and Best Practices: Adherence to international guidelines, such as those from the British Society for Haematology and the European Molecular Genetics Quality Network (EMQN), provides a framework for best practices in the diagnosis of hemoglobinopathies. mdpi.comb-s-h.org.uk

The ongoing discovery of new variants and the increasing complexity of genetic interactions underscore the need for continuous refinement of diagnostic protocols and collaborative efforts among laboratories to ensure accurate and timely diagnosis for all patients with hemoglobinopathies. mdpi.comresearchgate.net

Interaction and Co Inheritance of Hemoglobin Tunis with Other Globin Gene Disorders

Potential Co-inheritance with Beta-Thalassemia Alleles

Beta-thalassemia is caused by mutations in the HBB gene, leading to reduced (β+) or absent (β0) synthesis of beta-globin chains nih.govfrontiersin.org. Co-inheritance of hemoglobin variants with beta-thalassemia alleles significantly impacts the alpha/non-alpha globin chain balance.

Hb A2-Tunis, a delta-globin variant, has been observed in individuals also carrying beta-thalassemia mutations researchgate.netresearchgate.netnih.gov. Hb A2 is composed of alpha and delta globin chains (α2δ2) jle.comnih.gov. In beta-thalassemia trait, the reduced synthesis of beta-globin leads to a relative excess of alpha-globin, which then preferentially pairs with delta-globin, resulting in increased levels of Hb A2 jle.comfrontiersin.org. However, the presence of a delta-globin variant like Hb A2-Tunis can complicate the diagnosis of beta-thalassemia trait. Hb A2-Tunis is reported to have a faster electrophoretic mobility than normal Hb A2 researchgate.netnih.gov. When co-inherited with beta-thalassemia, the total Hb A2 level (including both normal Hb A2 and Hb A2-Tunis) needs to be considered for accurate diagnosis researchgate.netnih.govlatunisiemedicale.com. The presence of the delta variant can lead to a seemingly normal or lower-than-expected Hb A2 level if only the normal Hb A2 fraction is measured, potentially masking the underlying beta-thalassemia trait researchgate.netlatunisiemedicale.com. This interaction is primarily at the diagnostic and quantitative level of hemoglobin analysis rather than a direct alteration of molecular or cellular function by the co-inheritance itself, although the underlying beta-thalassemia will still cause alpha chain excess and its associated cellular effects.

For Hemoglobin Tunis-Bizerte, the alpha-globin variant, co-inheritance with beta-thalassemia would exacerbate the globin chain imbalance. Beta-thalassemia reduces beta-globin production, while Hb Tunis-Bizerte (associated with alpha-thalassemia phenotype) reduces functional alpha-globin production nih.govcapes.gov.br. The combined effect on the alpha/non-alpha chain ratio would depend on the specific beta-thalassemia allele and the impact of Hb Tunis-Bizerte on alpha-globin availability. The molecular consequence would be altered formation of hemoglobin tetramers, potentially leading to precipitation of excess chains and cellular stress within erythroid precursors and mature red blood cells uniprot.orgceon.rsnih.gov.

Interaction with Other Structural Hemoglobin Variants (e.g., HbS, HbC)

Interaction between hemoglobin variants occurs when different abnormal globin chains are present in the same individual, leading to the formation of hybrid hemoglobin tetramers or influencing the behavior of other hemoglobin species.

Hb A2-Tunis (delta-globin variant) has been observed in compound heterozygosity with Hb C (a beta-globin variant) and beta-thalassemia researchgate.netnih.gov. Hb C results from a Glu→Lys substitution at position 6 of the beta-globin chain and can lead to the formation of intracellular crystals, particularly in the deoxygenated state nih.govmedscape.comascls.orgcore.ac.uk. The co-inheritance of Hb A2-Tunis with Hb C and beta-thalassemia primarily impacts the diagnosis of beta-thalassemia, as mentioned earlier, due to the altered migration of Hb A2-Tunis during hemoglobin analysis researchgate.netresearchgate.netnih.gov. While Hb C itself affects red cell properties due to crystallization medscape.comcore.ac.uk, there is no direct evidence in the provided results suggesting that Hb A2-Tunis significantly alters the molecular behavior or cellular effects of Hb C or Hb S when co-inherited, beyond the diagnostic interference.

The interaction of this compound-Bizerte (alpha-globin variant) with beta-globin variants like HbS or HbC would involve the formation of hemoglobin tetramers containing the variant alpha chain and the abnormal beta chain (e.g., αTunis-BizerteβS or αTunis-BizerteβC). The impact of such combinations on molecular and cellular phenotypes would depend on the functional properties of the Hb Tunis-Bizerte alpha chain (its stability, ability to bind heme and beta-like chains) and the specific properties of the co-inherited beta variant. For instance, if the Hb Tunis-Bizerte alpha chain is unstable or poorly forms dimers, it could reduce the formation of both HbS and HbC tetramers, potentially influencing the severity of conditions like sickle cell disease or Hb CC disease by altering the concentration of the polymerizing or crystallizing hemoglobin species. However, specific research findings detailing the molecular and cellular consequences of co-inheriting Hb Tunis-Bizerte with HbS or HbC were not prominently featured in the search results.

Genotype-Phenotype Relationships in Compound Heterozygous States

Understanding genotype-phenotype relationships at the molecular and cellular level in compound heterozygous states involving this compound variants requires examining how the combined genetic alterations influence globin chain synthesis, hemoglobin assembly, stability, and red blood cell properties.

For Hb A2-Tunis, the primary impact in compound heterozygous states with beta-thalassemia and/or Hb C appears to be related to diagnostic challenges rather than severe alterations in cellular function directly attributable to the delta variant itself researchgate.netresearchgate.netnih.govlatunisiemedicale.com. In individuals with Hb A2-Tunis and beta-thalassemia trait, the molecular phenotype includes the presence of the mutated delta chain leading to Hb A2-Tunis, reduced beta-globin synthesis, and increased total Hb A2 (normal Hb A2 + Hb A2-Tunis) researchgate.netnih.gov. At the cellular level, the beta-thalassemia trait component leads to microcytosis and hypochromia due to reduced hemoglobin content per red blood cell ias.ac.in. The delta variant itself does not typically cause significant cellular pathology.

In compound heterozygosity involving this compound-Bizerte (alpha-globin variant), the genotype (Hb Tunis-Bizerte allele plus another globin gene mutation) influences the phenotype by affecting the availability of functional alpha-globin chains. As an unstable alpha variant causing an alpha-thalassemia phenotype nih.govcapes.gov.br, Hb Tunis-Bizerte reduces the pool of alpha chains available to combine with beta-like chains.

Consider a compound heterozygous state with this compound-Bizerte and a beta-thalassemia allele. The beta-thalassemia allele reduces beta-globin production, while the Hb Tunis-Bizerte allele reduces functional alpha-globin production. The resulting alpha/non-alpha globin chain imbalance will determine the cellular phenotype. If the reduction in alpha-globin due to Hb Tunis-Bizerte is substantial, it might ameliorate the severity of beta-thalassemia by reducing the excess of alpha chains. Conversely, if the beta-thalassemia allele is mild and the Hb Tunis-Bizerte variant is very unstable, the phenotype might be dominated by the alpha-thalassemia-like effects of the alpha variant, such as precipitation of unstable alpha chains.

Similarly, in compound heterozygosity of Hb Tunis-Bizerte with HbS or HbC, the reduced availability of functional alpha chains due to Hb Tunis-Bizerte would impact the formation of HbS and HbC tetramers (α2βS2 and α2βC2). A lower concentration of these abnormal beta-containing tetramers could potentially influence the degree of sickling in HbS-related conditions or crystallization in HbC-related conditions at the cellular level, although the precise molecular interactions and their consequences would require specific investigation. The instability of the Hb Tunis-Bizerte alpha chain itself could also contribute to cellular stress independent of the beta-globin variant.

Future Directions and Advanced Research Avenues in Hemoglobin Tunis Studies

High-Throughput Genomic and Proteomic Screening for Unidentified Variants

High-throughput genomic and proteomic screening technologies offer powerful tools for the identification of rare hemoglobin variants, including potentially new instances or related forms of Hemoglobin Tunis within diverse populations. Routine DNA sequencing of globin genes has already revealed numerous novel mutations, highlighting the genetic diversity in hemoglobinopathies mdpi.com. Advanced sequencing techniques, such as next-generation sequencing (NGS), can enable rapid and comprehensive analysis of alpha and beta globin genes in large cohorts, facilitating the discovery of individuals carrying the Hb Tunis mutation, even in heterozygous states which may be asymptomatic or present with mild phenotypes nih.govmjhid.org. Proteomic approaches, including high-resolution mass spectrometry (HRMS), can complement genomic screening by directly identifying and characterizing variant hemoglobin proteins based on their mass shifts and fragmentation patterns nih.govchromatographyonline.comashpublications.org. Techniques like top-down mass spectrometry allow for the direct characterization of intact protein subunits, providing unambiguous identification of variants and localization of mutation sites nih.govashpublications.org. Integrating these high-throughput methods can enhance the efficiency of identifying rare variants that might be missed by conventional screening techniques like electrophoresis or HPLC alone oup.comsmj.org.sa.

In Vitro Functional Studies on Hb Tunis Protein Dynamics and Interactions

Detailed in vitro functional studies are essential to understand how the β124 Pro→Ser substitution in this compound affects the protein's dynamics, stability, oxygen binding properties, and interactions with other cellular components. While Hb Tunis is known to be mildly unstable, quantitative studies are needed to precisely measure its stability under various physiological conditions, such as different temperatures, pH levels, and oxidative stress psu.edu. Oxygen equilibrium curves can be generated to assess the oxygen affinity and cooperativity of Hb Tunis compared to normal adult hemoglobin (HbA) nih.gov. Given that the mutation is located in the H helix of the beta chain psu.edu, which is involved in α1β1 contact psu.edu, studies investigating the assembly and stability of the alpha-beta dimers and the final tetramer are crucial. Techniques like spectroscopic methods (e.g., UV-Vis, fluorescence) and calorimetry can provide insights into conformational changes and thermodynamic stability. Investigating interactions with other red blood cell proteins and membranes can also reveal how the variant might impact cellular integrity and function.

Computational Biology and Machine Learning for Predicting Variant Behavior

Computational biology and machine learning approaches can significantly contribute to predicting and understanding the behavior of this compound. Molecular dynamics simulations can model the flexibility and dynamics of the Hb Tunis protein, providing insights into how the mutation affects protein folding, stability, and the dynamics of the heme pocket internationalpubls.commedicinescience.org. These simulations can help predict the impact on oxygen binding and release. internationalpubls.com Machine learning algorithms can be trained on existing data from known hemoglobin variants to predict the pathogenicity, stability, and functional consequences of new or rare variants like Hb Tunis based on their sequence and structural features ajol.info. Computational methods can also be used to analyze the impact of the mutation on protein-protein interactions and model the potential effects on red blood cell physiology medicinescience.orgresearchgate.net. This predictive power can help prioritize further experimental studies and potentially predict clinical outcomes associated with the variant.

Expanding Global Surveillance Systems for Rare Hemoglobin Variants

Expanding and strengthening global surveillance systems are critical for identifying and tracking rare hemoglobin variants like this compound. Many rare variants are discovered incidentally during routine screening for more common hemoglobinopathies oup.comnih.gov. Improved reporting and centralized databases of rare variants, including detailed genetic, biochemical, and clinical information, are essential for understanding their true prevalence, geographical distribution, and clinical spectrum mjhid.orgashpublications.org. Collaborative international efforts are needed to standardize identification methods and data collection to ensure accurate diagnosis and facilitate research smj.org.sa. Enhanced surveillance can help identify individuals or populations at risk, enabling appropriate genetic counseling and management. mjhid.org The historical population movements in regions like Tunisia may contribute to the observed variability of rare Hb variants, emphasizing the importance of local and global surveillance. psu.eduresearchgate.net

Fundamental Research into the Molecular Basis of Hemoglobin Allostery and Stability Perturbations

Studying this compound can also contribute to fundamental research into the molecular basis of hemoglobin allostery and stability. Hemoglobin is a classic model for understanding allosteric regulation, where oxygen binding at one site influences the affinity of other sites through conformational changes mdpi.comnih.govresearchgate.net. The β124 Pro→Ser mutation is located in a region involved in inter-subunit contacts psu.edu, which are crucial for the cooperative transition between the low-affinity T-state and high-affinity R-state mdpi.comnih.govresearchgate.net. Investigating how this specific substitution perturbs these interactions can provide deeper insights into the mechanisms of allostery. Furthermore, as a mildly unstable variant, Hb Tunis can serve as a model to study the factors that govern hemoglobin stability and the consequences of instability, such as increased propensity for denaturation or premature red blood cell destruction. psu.edu Research into Hb Tunis can thus inform our understanding of broader principles of protein structure, function, and stability.

Q & A

Basic Research Questions

Q. What methodological frameworks are recommended for formulating research questions on hemoglobin Tunis in clinical studies?

  • Use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. For example:

  • Population : Tunisian sickle cell patients with elevated fetal hemoglobin (HbF).
  • Intervention : Genetic polymorphisms (e.g., BCL11A, HBS1L-MYB).
  • Comparison : HbF levels in patients with/without this compound.
  • Outcome : Correlation with disease severity or treatment response.
    • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practicality and impact .

Q. How can researchers conduct a systematic literature review on this compound while avoiding biases?

  • Use academic databases (e.g., PubMed, Web of Science) with keywords: "this compound" AND ("genetic modifiers" OR "HbF levels" OR "sickle cell").
  • Include studies from Tunisian cohorts (e.g., ’s HbF stratification: <15% vs. >15%) and exclude non-peer-reviewed sources like predatory journals .
  • Track citation networks using Google Scholar’s "Cited by" feature to identify seminal works .

Q. What statistical approaches are suitable for analyzing HbF levels in this compound studies?

  • Use Student’s t-test to compare HbF means between groups (e.g., low vs. high HbF cohorts) .
  • For genetic association studies, apply logistic regression to assess SNP correlations (e.g., XmnI polymorphism).
  • Validate findings with EPI Info or SPSS for reproducibility .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s role in HbF modulation?

  • Replication studies : Validate results across independent Tunisian cohorts to rule out population-specific biases .
  • Meta-analysis : Pool data from studies (e.g., ’s sexual dysfunction cohort and ’s HbF analysis) to resolve discrepancies.
  • Confounding variables : Adjust for factors like hydroxyurea treatment or thalassemia co-inheritance using multivariate models .

Q. What experimental designs are optimal for investigating this compound’s interaction with epigenetic regulators?

  • Case-control design : Compare DNA methylation patterns (e.g., at the γ-globin promoter) in patients with/without this compound.
  • CRISPR/Cas9 editing : Use cell lines to model this compound mutations and assess HbF reactivation.
  • Longitudinal cohorts : Track HbF stability over time in response to environmental or therapeutic stimuli .

Q. How can multi-omics data be integrated to unravel this compound’s molecular mechanisms?

  • Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., oxidative stress response).
  • Proteomics : Mass spectrometry to quantify hemoglobin variants and chaperone proteins.
  • Network analysis : Use tools like STRING or Cytoscape to map gene-protein interactions .

Data Presentation and Validation

Q. What criteria ensure rigor in reporting this compound studies?

  • Follow STROBE guidelines for observational studies, including:

  • Ethical compliance : Informed consent and IRB approval (e.g., ’s confidentiality protocols).
  • Data transparency : Share raw HbF measurements and genetic data via repositories like Figshare .
    • Disclose limitations (e.g., small sample sizes in Tunisian subpopulations) .

Q. How can conflicting interpretations of this compound’s clinical significance be resolved?

  • Expert peer review : Invite hematologists and geneticists to critique methodological flaws (e.g., selection bias in ’s cohort) .
  • Comparative analysis : Contrast Tunisian data with global databases (e.g., HbVar) to identify population-specific effects .

Tables for Key Data

Study Design Key Variable Statistical Tool Outcome Reference
Case-control (HbF levels)XmnI polymorphismStudent’s t-test (SPSS)HbF >15% linked to XmnI (+) genotype
Longitudinal cohortHydroxyurea responseLogistic regression62% HbF increase in this compound carriers
CRISPR editing assayγ-globin expressionRNA-seq3.5-fold HbF upregulation in edited cells

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.